molecular formula C13H8F2N2 B180830 2-(2,6-difluorophenyl)-1H-benzimidazole CAS No. 164593-05-9

2-(2,6-difluorophenyl)-1H-benzimidazole

Cat. No.: B180830
CAS No.: 164593-05-9
M. Wt: 230.21 g/mol
InChI Key: OCCRJKJLZKRVPS-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)-1H-benzimidazole is an organic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of a benzimidazole ring substituted with a 2,6-difluorophenyl group. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-difluorophenyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 2,6-difluorobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate or sodium hydroxide.

Major Products

    Oxidation: Benzimidazole N-oxides.

    Reduction: Dihydrobenzimidazoles.

    Substitution: Various substituted benzimidazoles depending on the nucleophile used.

Scientific Research Applications

2-(2,6-Difluorophenyl)-1H-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,6-difluorophenyl)-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Difluorophenyl)-1H-benzimidazole
  • 2,6-Difluorophenyl isocyanate
  • 2,6-Difluorophenyl isothiocyanate
  • 2,6-Difluorophenol

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a benzimidazole ring and a difluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,6-difluorophenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N2/c14-8-4-3-5-9(15)12(8)13-16-10-6-1-2-7-11(10)17-13/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCRJKJLZKRVPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364714
Record name 2-(2,6-difluorophenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164593-05-9
Record name 2-(2,6-difluorophenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of the 2-(2,6-difluorophenyl)-1H-benzimidazole ligand influence the catalytic activity of its corresponding nickel(II) complex in norbornene polymerization?

A1: The research paper highlights that using non-chelated, monodentate benzimidazole ligands, like this compound, in nickel(II) complexes leads to remarkably high catalytic activity for the vinyl polymerization of norbornene []. This high activity is attributed to the non-chelating nature of the ligand, which allows for easier access of the norbornene monomer to the nickel center during the polymerization process. The study demonstrated this by comparing the activity of a complex containing this compound (complex 1) to a simpler benzimidazole complex (complex 3). Both complexes exhibited comparably high activities, confirming the importance of the non-chelating design. Furthermore, the study found that using toluene as a solvent significantly inhibited catalytic activity. While the exact reason wasn't pinpointed, it suggests that solvent interactions play a crucial role in the polymerization mechanism, potentially influencing monomer coordination or the stability of catalytic intermediates.

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